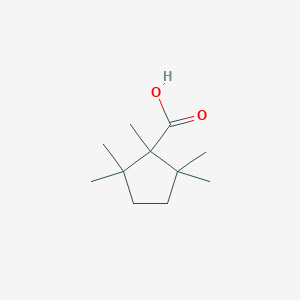
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid is a unique organic compound characterized by its highly substituted cyclopentane ring. The molecular formula of this compound is C11H20O2 , and it has a molecular weight of 184.28 g/mol . This compound is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of cyclopentane derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the cyclopentane ring .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, would apply to any scaled-up production process.
Chemical Reactions Analysis
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or even further to an alkane.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential as pharmaceuticals or bioactive agents.
Medicine: While not widely used in clinical settings, the compound’s derivatives may have therapeutic potential, warranting further investigation.
Mechanism of Action
The mechanism by which 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating and steric effects of the methyl groups on the cyclopentane ring. These effects can alter the compound’s reactivity and selectivity in various reactions.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can be compared to other cyclopentane derivatives, such as:
2-methylcyclopentane-1-carboxylic acid: This compound has a similar structure but with fewer methyl groups, leading to different chemical and physical properties.
1-(Carboxymethyl)cyclopentane-1-carboxylic acid:
The uniqueness of this compound lies in its highly substituted cyclopentane ring, which imparts distinct steric and electronic properties that can be leveraged in various chemical and biological contexts.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1,2,2,5,5-pentamethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-7-10(3,4)11(9,5)8(12)13/h6-7H2,1-5H3,(H,12,13) |
InChI Key |
WVEYDANOSIAMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1(C)C(=O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13219543.png)

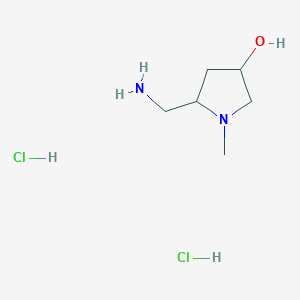
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)


![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)
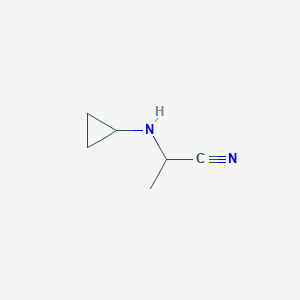
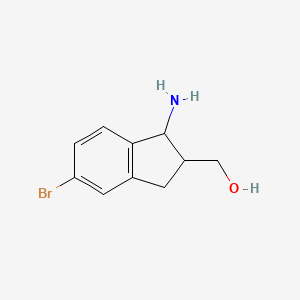

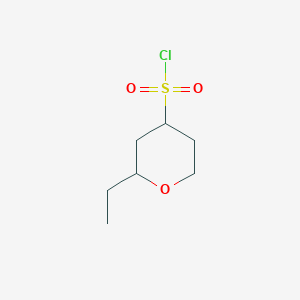
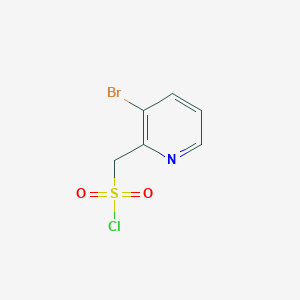

![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
